molecular formula C13H17ClN2O2 B2775106 4-Methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one dihydrochloride CAS No. 2251054-45-0

4-Methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one dihydrochloride

Cat. No. B2775106
CAS RN: 2251054-45-0
M. Wt: 268.74
InChI Key: BZEQFYTXNQLTRE-UHFFFAOYSA-N
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Description

“1,2-dihydrospiro[indole-3,4’-piperidine]” is a compound with the CAS Number: 171-75-5. It has a molecular weight of 188.27 . Another related compound is “1-methyl-1,2-dihydrospiro[indole-3,4’-piperidine]” with the CAS Number: 208932-96-1 .


Synthesis Analysis

There’s a paper that discusses the synthesis of substituted pyrazolo[3,4-d]pyrimidines by reactions of 5-amino-1-phenyl-1H-pyrazole derivatives with N-substituted isatins . The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation .


Molecular Structure Analysis

The Inchi Code for “1,2-dihydrospiro[indole-3,4’-piperidine]” is 1S/C12H16N2/c1-2-4-11-10 (3-1)12 (9-14-11)5-7-13-8-6-12/h1-4,13-14H,5-9H2 .


Chemical Reactions Analysis

The paper mentioned above also discusses a cascade reaction between substituted 5-aminopyrazole-4-carbonitriles and N-substituted isatins, involving the formation of 1-R-4’-(methoxy)-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2(1H)-ones as intermediates .


Physical And Chemical Properties Analysis

The “1,2-dihydrospiro[indole-3,4’-piperidine]” is a solid at room temperature .

Scientific Research Applications

Antitumor and Pharmacological Applications

  • Novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been designed and synthesized, showing efficacy as c-Met/ALK dual inhibitors with significant tumor growth inhibition in human gastric carcinoma models (Li et al., 2013).
  • Spiro[indoline-3,4'-piperidine] derivatives have been studied for their potential as antidepressants, with some compounds showing marked activity in rat models, suggesting a profile atypical of tricyclic antidepressants (Ong et al., 1983).
  • Dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-diones were synthesized and showed higher potency against HeLa and HepG2 tumor cell lines, indicating their potential as antitumor agents (Girgis et al., 2015).

Chemical Synthesis and Material Science

  • Spiro[indoline-3,4'-piperidine] is a significant structural scaffold in many biologically active compounds. A synthetic strategy for accessing spiro[indoline-3,4'-pyridin]-2-yl)carbamates via AgOTf/PPh3-catalyzed tandem cyclization has been developed, demonstrating the versatility of this scaffold (Liang et al., 2020).
  • An efficient one-pot synthesis method for spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives was described, highlighting the utility of this structural motif in combinatorial chemistry and potentially in material science applications (Zou et al., 2012).

Receptor Binding and Neurochemistry

  • Certain spiropiperidines exhibit high affinity and selectivity for sigma receptors, important in neuropharmacology, with potential applications in the design of drugs targeting these receptors (Maier & Wünsch, 2002).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the specific compound .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The discovery and biological evaluation of potential drugs containing piperidine moiety is a promising area of research .

properties

IUPAC Name

4-methoxyspiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-17-10-4-2-3-9-11(10)13(12(16)15-9)5-7-14-8-6-13;/h2-4,14H,5-8H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPBQPRTGKVHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3(CCNCC3)C(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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